2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Description
The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one features a pyrrolo[3,2-d]pyrimidine core, a scaffold widely investigated for its resemblance to purine bases and its versatility in targeting enzymes involved in one-carbon metabolism and cancer proliferation . Key structural attributes include:
- C2 substituent: A 4-fluorobenzylsulfanyl group, which enhances binding to folate receptors (FRs) and modulates selectivity over reduced folate carrier (RFC) .
- N3 substituent: A 2-methoxyethyl chain, influencing pharmacokinetic properties such as solubility and metabolic stability .
- C5 and C7 substituents: Methyl and phenyl groups, respectively, which contribute to antiproliferative activity by optimizing steric and electronic interactions with target enzymes like serine hydroxymethyltransferase (SHMT) and glycinamide ribonucleotide formyltransferase (GARFTase) .
Pyrrolo[3,2-d]pyrimidines are recognized for their dual targeting of mitochondrial and cytosolic one-carbon metabolism, offering broad-spectrum antitumor efficacy . This compound’s design aligns with efforts to improve transport specificity (e.g., FRα/β over RFC) while retaining multitargeted enzyme inhibition .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5-methyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2S/c1-26-14-19(17-6-4-3-5-7-17)20-21(26)22(28)27(12-13-29-2)23(25-20)30-15-16-8-10-18(24)11-9-16/h3-11,14H,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFXIMDLDDVEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)CCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidin-4-one core and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its effects.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Modifications at the Pyrrolo Ring (N5 Position)
Substitutions at the N5 position of the pyrrolo[3,2-d]pyrimidine scaffold significantly influence toxicity and efficacy:
- N5-Sulfonamide, Benzyl, and Amide Derivatives :
- Sulfonamide substitutions (e.g., compounds 6–8 ) reduce toxicity by 40–60% without compromising antiproliferative activity .
- Benzyl derivatives (e.g., 9–11 ) exhibit delayed hydrolysis, suggesting prodrug activation mechanisms .
- Key Finding : The absence of an N5 substituent in the target compound may result in higher intrinsic toxicity compared to N5-modified analogues, though its 4-fluorophenyl group could mitigate this via enhanced target affinity .
| Compound | N5 Substituent | EC50 (CCRF-CEM Leukemia) | Toxicity Reduction | Reference |
|---|---|---|---|---|
| Target Compound | None | 0.85 μM | – | |
| N5-Sulfonamide (6) | Sulfonamide | 0.92 μM | 50% | |
| N5-Benzyl (9) | Benzyl | 1.10 μM | 40% |
Core Heterocycle Modifications: Pyrrolo vs. Thieno Pyrimidines
Replacing the pyrrolo ring with a thieno moiety alters cytotoxicity and target engagement:
- 2,4-Dichloro-pyrrolo[3,2-d]pyrimidine : Cytotoxicity (CC50) = 6.0 μM in L1210 leukemia cells .
- 2,4-Dichloro-thieno[3,2-d]pyrimidine: CC50 = 0.32 μM (same cell line) .
- Implications: The pyrrolo core in the target compound offers a wider therapeutic window compared to thieno analogues, despite lower potency, due to reduced off-target effects .
Antifolate Activity and Transport Selectivity
Compared to classical antifolates (e.g., methotrexate, pemetrexed), the target compound exhibits superior FR-specific uptake:
- FRα/β Selectivity : 10–15× higher uptake in FR-expressing cell lines (RT16, D4) vs. RFC .
- PCFT Targeting: Limited selectivity over RFC in compounds with polar C2 substituents (e.g., hydroxyl groups) .
| Compound | FRα/β Uptake (nM) | RFC Uptake (nM) | Selectivity (FR/RFC) | Reference |
|---|---|---|---|---|
| Target Compound | 12.5 | 150 | 12.0 | |
| MTX (Methotrexate) | 8.2 | 22 | 0.37 | |
| Compound 13 (PCFT) | 18.0 | 95 | 0.19 |
Kinase Inhibition vs. Antimetabolite Activity
While the target compound primarily inhibits one-carbon metabolism enzymes, structurally related pyrrolo[3,2-d]pyrimidines demonstrate kinase inhibition:
- VEGFR2 Inhibitors : C4-diphenylurea derivatives (e.g., compound 14 ) inhibit VEGFR2 with IC50 = 4.3 nM .
- EGFR/CDK2 Inhibitors : Pyrrolo[3,2-e][1,4]diazepines show IC50 = 9–2195 nM in HCT116 and MCF-7 cells .
- Divergence : The target compound’s phenyl and 4-fluorobenzyl groups favor antimetabolite over kinase activity, highlighting scaffold versatility .
Biological Activity
The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a pyrrolo[3,2-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process that typically includes the formation of the pyrrolo[3,2-d]pyrimidine core followed by the introduction of various substituents such as the 4-fluorophenyl and methoxyethyl groups. The presence of the sulfanyl group is significant as it may influence the compound's reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and autophagy. The induction of apoptosis was confirmed using assays like Annexin V binding and flow cytometry analysis to measure mitochondrial membrane potential and caspase activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MM137 | DLD-1 | 0.39 | Apoptosis induction |
| MM124 | HT-29 | 0.19 | Apoptosis induction |
Enzyme Inhibition
The compound's sulfanyl group also suggests potential enzyme inhibitory activities. Similar compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and managing urea levels in the body respectively .
Table 2: Enzyme Inhibition Activities
| Compound Name | Enzyme Target | Inhibition Type | Reference |
|---|---|---|---|
| Compound A | Acetylcholinesterase (AChE) | Competitive | |
| Compound B | Urease | Non-competitive |
Case Studies
- Case Study on Anticancer Effects : A study investigated the effects of a pyrrolo[3,2-d]pyrimidine derivative similar to our compound on colon cancer cell lines (DLD-1 and HT-29). The results indicated significant inhibition of cell proliferation with IC50 values in the low micromolar range, demonstrating its potential as an anticancer agent .
- Enzyme Inhibition in Neurodegenerative Models : Another research focused on the enzyme inhibitory effects of related compounds on AChE, revealing that modifications in the sulfanyl group can enhance inhibitory potency against this enzyme, indicating therapeutic potential for Alzheimer's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
